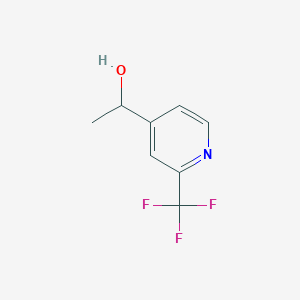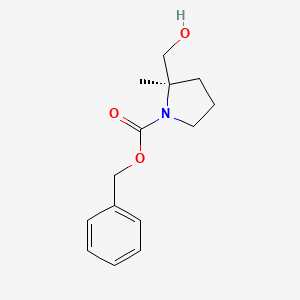
tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structural features, including the presence of an ethynyl group and a fluorine atom on the phenyl ring, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynyl-2-fluorobenzyl alcohol and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of tert-butyl carbamate.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the ethynyl group and the carbamate.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbamate group to an amine.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group and fluorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects.
Comparación Con Compuestos Similares
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(4-ethynylphenyl)methyl]carbamate: Lacks the fluorine atom, which may result in different chemical and biological properties.
tert-Butyl N-[(4-fluorophenyl)methyl]carbamate:
tert-Butyl N-[(4-acetyl-2-fluorophenyl)methyl]carbamate: Contains an acetyl group instead of an ethynyl group, leading to different chemical behavior and uses.
These comparisons highlight the unique features of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate, such as the presence of both the ethynyl group and the fluorine atom, which contribute to its distinct properties and applications.
Propiedades
IUPAC Name |
tert-butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-5-10-6-7-11(12(15)8-10)9-16-13(17)18-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSBZYKNYMHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














